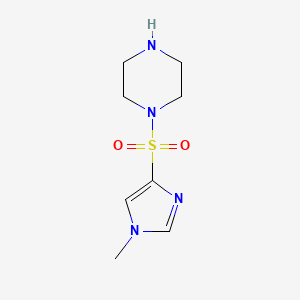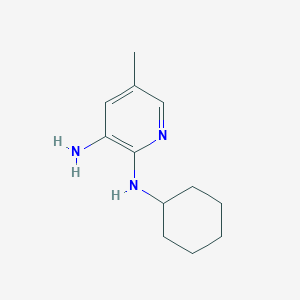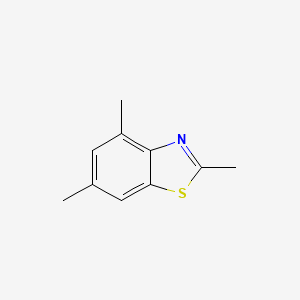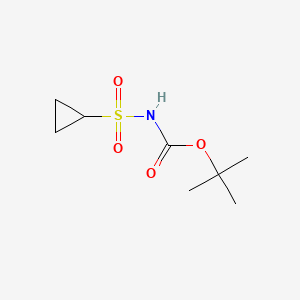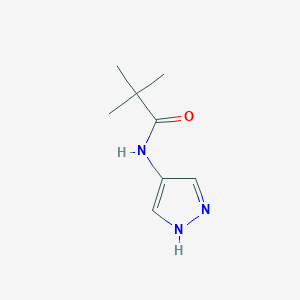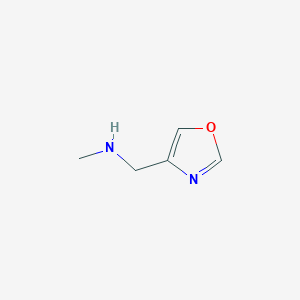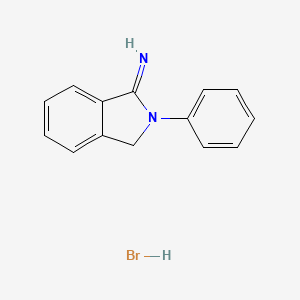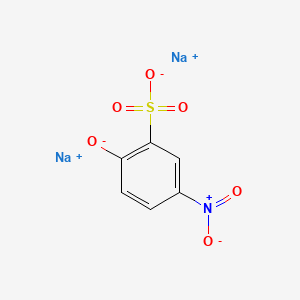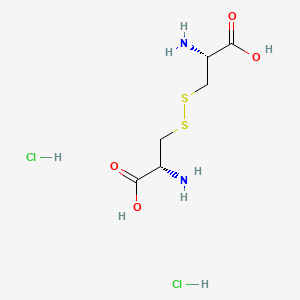
L-Cystine dihydrochloride
Overview
Description
L-Cystine dihydrochloride is a vital component of biological systems. It plays a significant role in protein structure, redox chemistry, and cellular processes. It is a valuable tool in biology and chemistry research across a wide range of applications, from understanding fundamental biochemical mechanisms to drug development and nutritional research .
Synthesis Analysis
L-Cystine dihydrochloride is produced through more sustainable fermentative processes with engineered E. coli based on glucose and thiosulfate as a sulfur source . Metabolic control analysis (MCA) indicated that the activities of the L-cysteine synthases might be limiting, and it was hypothesized that the L-cysteine precursor O-acetylserine (OAS) might be exported from the cells faster than it took to transform OAS into L-cysteine .Molecular Structure Analysis
The empirical formula of L-Cystine dihydrochloride is C6H12N2O4S2 · 2HCl, and its molecular weight is 313.22 .Chemical Reactions Analysis
L-Cysteine, the source of disulfide linkages in proteins, has a role in sulfur transport. It undergoes rapid oxidation to form cystine at physiological pH . L-Cystine is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .Physical And Chemical Properties Analysis
L-Cystine dihydrochloride is a solid substance with a white to pale yellow color. Its melting point is between 228-232 °C, and it has a relative density of 1.5178 g/cm3 at 20 °C .Scientific Research Applications
Protein Structure and Function
L-Cystine dihydrochloride plays a vital role in protein structure and function . It is used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures .
Redox Chemistry
In the field of redox chemistry, L-Cystine dihydrochloride is used to study cellular processes . Its role in redox chemistry makes it a valuable tool in understanding fundamental biochemical mechanisms .
Drug Development
L-Cystine dihydrochloride is used in drug development . Its role in biological systems and cellular processes makes it a valuable tool in the development of new drugs .
Nutritional Research
In nutritional research, L-Cystine dihydrochloride is used to study the effect of lipid peroxidation and ferroptosis by regulation of cysteine and GSH levels .
Food Supplements and Additives
L-Cystine dihydrochloride is used in food supplements and additives . A study established a reliable and practical method for determining cystine in food supplements and additives using quantitative NMR (qNMR) . The method exhibited higher sensitivity, precision, and reproducibility than the conventional titrimetric method . It was applied to investigate different food supplements and additives regarding cystine quantity .
Cell Culture Media
L-Cystine dihydrochloride is used in cell culture media . It is an essential amino acid present in all chemically defined media formulations . It is not only an important building block of biomass and recombinant proteins, but it also has additional functions . It is the rate limiting substrate in the biosynthesis of glutathione, which is the main mediator of intracellular redox homeostasis and helps to reduce oxidative stress . Providing sufficient Cys-equivalents is critical to achieve the best bioprocess performance, when cultivating cells in serum-free, chemically defined conditions .
Evonik has developed a solution to address these solubility and performance challenges based on its peptide platform . By coupling two molecules of L-Alanine to a molecule of L-Cystine, cQrex® AC (N,N’-di-L-alanyl-L-cystine) was created . This oxidized Cys-peptide is around 30 times more soluble than L-Cystine, and efficiently metabolized . The next-generation cystine peptide cQrex® KC (N,N’-di-L-lysyl-L-cystine dihydrochloride) was designed by coupling L-lysine and L-cystine . cQrex® KC is around 1000 times more soluble than free L-cystine . The cystine peptides can be used as part of a neutral feed, or to increase the concentration of Cys-equivalents in the bioreactor to provide optimum nutrition to further improve process performance .
Oxygen Production and Low Density Lipoprotein Modification
L-Cystine dihydrochloride is crucial for oxygen production and low density lipoprotein modification by arterial smooth muscle cells . It also has a role in the synthesis of glutathione .
Metabolomics
L-Cystine dihydrochloride has been used as a supplement to study homopropargylglycine update in metabolomics . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism .
Protein Synthesis
L-Cystine dihydrochloride is used as a supplement in protein synthesis for cell biology and stem cell research . It is an essential amino acid that is used in the biosynthesis of proteins .
Biochemical Research
In biochemical research, L-Cystine dihydrochloride is used to study the effect of lipid peroxidation and ferroptosis by regulation of cysteine and GSH levels . Lipid peroxidation is a process under which oxidants such as free radicals attack lipids containing carbon-carbon double bond(s), especially polyunsaturated fatty acids (PUFAs) .
Safety And Hazards
L-Cystine dihydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The main challenge with L-Cystine dihydrochloride is its rapid oxidization to L-cystine, a reaction that is catalyzed by the presence of trace elements such as copper and iron that are typically present in cell culture media. L-cystine has a low solubility and can precipitate at concentrations of greater than 1 mM . Future research is likely to focus on overcoming these solubility and performance challenges .
properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZUQPEIHGQST-RGVONZFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335748 | |
| Record name | L-Cystine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine dihydrochloride | |
CAS RN |
30925-07-6 | |
| Record name | Cystine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030925076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cystine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cystine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFN1A47EIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)
